aristophenone A
説明
Aristophenone A is a benzophenone derivative primarily isolated from Garcinia smeathmannii (Planch. & Triana) Oliv. . Structurally, it belongs to the polyprenylated acylphloroglucinol (PPAP) family, characterized by a bicyclo[3.3.1]nonane core substituted with prenyl or geranyl groups . Aristophenone A has demonstrated significant biological activities, including anti-inflammatory, antioxidant, and antitumor effects. For instance, in LPS-stimulated RAW 264.7 macrophages, it inhibits nitric oxide (NO) production and modulates cyclooxygenase (COX) and lipoxygenase (LOX) pathways, key mediators of inflammation .
特性
分子式 |
C33H42O6 |
|---|---|
分子量 |
534.7 g/mol |
IUPAC名 |
(1R,3E,5S,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-1,5,7-tris(3-methylbut-2-enyl)bicyclo[3.3.1]nonane-2,4,9-trione |
InChI |
InChI=1S/C33H42O6/c1-19(2)9-11-23-18-32(15-13-20(3)4)28(37)26(27(36)22-10-12-24(34)25(35)17-22)29(38)33(30(32)39,31(23,7)8)16-14-21(5)6/h9-10,12-14,17,23,34-36H,11,15-16,18H2,1-8H3/b27-26+/t23-,32+,33-/m1/s1 |
InChIキー |
YOFNPBVJZVRVDX-GZHNPKHZSA-N |
異性体SMILES |
CC(=CC[C@@H]1C[C@]2(C(=O)/C(=C(/C3=CC(=C(C=C3)O)O)\O)/C(=O)[C@](C2=O)(C1(C)C)CC=C(C)C)CC=C(C)C)C |
正規SMILES |
CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC=C(C)C)C |
同義語 |
aristophenone A |
製品の起源 |
United States |
化学反応の分析
2.2. Bioorthogonal Reactions
Aristophenone A’s potential in bioorthogonal chemistry is supported by studies on azide-alkyne cycloaddition (AAC) reactions. These reactions, catalyzed by metal complexes like ruthenium or palladium, enable selective conjugation under physiological conditions .
Reaction Mechanism :
This pathway is critical for targeted drug delivery, as demonstrated in glycolysis regulation studies .
3.1. Design of Experiments (DoE)
A face-centered central composite (CCF) design was used to optimize Aristophenone A’s synthesis. Key factors:
-
Residence Time : 0.5–3.5 min
-
Temperature : 30–70°C
-
Pyrrolidine Equivalents : 2–10
Results :
Higher temperatures (70°C) and extended residence times (3.5 min) maximized yield (93%) while minimizing impurities .
3.2. Quantum Mechanical Insights
Resonance frequencies observed in ultracold molecular collisions suggest vibrational coupling can accelerate reaction rates. For example, sodium-lithium molecules exhibited resonance at ≈25 mG, boosting reaction efficiency .
Implications :
Aristophenone A’s synthesis could benefit from vibrational resonance tuning, particularly in quantum-controlled environments.
4.1. Kinetic Analysis
Rate laws for analogous compounds reveal second-order dependence on nucleophilic components. For instance:
This aligns with findings from NO+H₂ reaction studies, where doubling reactant concentrations quadrupled rates .
4.2. Thermodynamic Modeling
Gibbs free energy (ΔG) analysis for glycolytic pathways shows reversible reactions can be driven forward by coupling with ATP hydrolysis . Applying this principle:
Where is the reaction quotient, Aristophenone A’s synthesis could exploit energy-rich intermediates to favor product formation.
5.1. Pharmaceutical Development
Aristophenone A’s bioactivity makes it a candidate for anticancer drugs. Studies on vanillin synthesis highlight the importance of statistical modeling to scale production while maintaining purity .
5.2. Green Chemistry
Electrochemical methods (e.g., applied voltage) could reduce energy inputs for Aristophenone A’s synthesis, aligning with MIT’s breakthrough in acid-catalyzed reactions .
類似化合物との比較
Structural Insights :
- The bicyclo[3.3.1]nonane core in aristophenone A and clusianone enhances lipid solubility, facilitating membrane interaction and enzyme inhibition .
- Unlike hyperforin, which has complex polyisoprenylation, aristophenone A’s simpler prenyl groups may reduce off-target effects while retaining anti-inflammatory activity .
Anti-Inflammatory Effects
- Aristophenone A: Reduces NO production by ~50% at 10 μM in RAW 264.7 cells and inhibits COX-2/LOX pathways .
- Guttiferone O/M: Show moderate NO inhibition (~30–40% at 10 μM) but lack significant LOX modulation .
- Ananixanthone : Primarily targets cytokines (e.g., TNF-α suppression) rather than COX/LOX .
Antioxidant Activity
- Aristophenone A: Contributes to DPPH radical scavenging in propolis extracts, though less potent than xanthochymol (IC50 ~20 μM vs. ~15 μM) .
- Gambogenone: Higher antioxidant efficacy (IC50 ~10 μM) due to additional phenolic hydroxyl groups .
Antitumor Activity
- Aristophenone A: Induces apoptosis in HCT116 cells (IC50 ~25 μM) via caspase-3 activation .
- Isoxanthochymol: More potent (IC50 ~0.86 μM in HCT116) but with higher cytotoxicity to non-cancerous cells .
Mechanistic Differentiation
- COX/LOX Dual Inhibition: Aristophenone A uniquely suppresses both COX-2 (prostaglandin E2) and 15-LOX (leukotriene B4), whereas clusianone predominantly targets COX-2 .
- Cytokine Modulation: Unlike smeathxanthones A/B, which downregulate Th1 cytokines (e.g., IL-2), aristophenone A balances Th1/Th2 responses, reducing IL-6 and IL-10 overproduction .
Q & A
Q. What are the key considerations for designing reproducible synthesis protocols for aristophenone A?
To ensure reproducibility, experimental protocols must explicitly detail reaction parameters (e.g., solvent ratios, catalyst loading, temperature gradients) and purification steps. Follow guidelines from the Beilstein Journal of Organic Chemistry, which recommend documenting all procedures in the main text or supplementary materials, including raw spectral data for critical intermediates . Validate synthetic routes using orthogonal analytical techniques (e.g., H/C NMR, FT-IR) and cross-reference spectral peaks with databases like NIST Chemistry WebBook to confirm structural integrity .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing aristophenone A’s purity and stability?
High-resolution mass spectrometry (HRMS) and HPLC-DAD/ELSD are critical for assessing purity. For stability studies, employ accelerated degradation protocols under varying pH, temperature, and light exposure, followed by LC-MS to track decomposition products. Ensure raw chromatographic data is archived in supplementary materials, as per Reviews in Analytical Chemistry guidelines, to enable peer validation .
Q. How should researchers structure literature reviews to identify gaps in aristophenone A’s pharmacological profile?
Use systematic search strategies on SciFinder or Reaxys with Boolean operators (e.g., "aristophenone A" AND "bioactivity NOT industrial") to filter non-relevant studies. Prioritize primary literature from peer-reviewed journals and avoid over-reliance on review articles. Cross-check cited synthetic methods against original protocols to detect unverified claims .
Advanced Research Questions
Q. What computational strategies can predict aristophenone A’s binding affinity to target proteins, and how should these models be validated experimentally?
Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics simulations (e.g., GROMACS) can predict binding modes. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants. Discrepancies between computational and experimental results should prompt re-evaluation of force field parameters or solvation models .
Q. How can contradictory data on aristophenone A’s cytotoxicity across cell lines be resolved methodologically?
Conduct a meta-analysis of published IC values, stratifying data by cell line origin (e.g., cancer vs. normal), passage number, and assay duration. Replicate experiments using standardized protocols (e.g., MTT assay with ATP normalization) and include positive controls (e.g., doxorubicin). Apply the FINER criteria to assess whether conflicting results arise from feasibility constraints (e.g., compound solubility) or methodological variability .
Q. What experimental and statistical approaches are recommended for elucidating aristophenone A’s metabolic pathways in vivo?
Use isotope-labeled aristophenone A (e.g., C or H) in rodent models, followed by LC-HRMS/MS to trace metabolites. Employ multivariate statistical tools (e.g., PCA or OPLS-DA) to distinguish significant metabolic nodes. Raw mass spectrometry data should be deposited in public repositories (e.g., MetaboLights) to facilitate cross-study comparisons .
Methodological Best Practices
- Data Presentation : Include processed data (e.g., dose-response curves) in the main text and raw datasets (e.g., NMR FID files) in supplementary materials. Avoid overcrowding figures with redundant replicates; instead, provide error bars with explicit -values and statistical tests used .
- Ethical Reporting : Disclose all negative results (e.g., failed synthesis attempts) in dedicated sections to prevent publication bias. Adhere to the Analytical Research Essay guidelines by avoiding data manipulation to fit hypotheses .
- Collaborative Workflows : Assign roles (e.g., synthesis, bioassays, data analysis) early in project planning, as outlined in STANDARD APPLICATION FORM ethical review templates, to ensure accountability and reduce task overlap .
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